N-(4-CHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N3OS/c23-15-5-7-16(8-6-15)26-19(29)13-30-21-20(14-4-9-17(24)18(25)12-14)27-22(28-21)10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWLENMKPDCKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and dichlorophenyl groups. Common reagents used in these reactions include chlorinating agents, thiolating agents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s uniqueness lies in its spirocyclic ring system and halogenated substituents . Below is a comparison with structurally related analogs:
Key Observations :
- Halogenation: The 3,4-dichlorophenyl group in the target compound enhances electrophilicity and lipophilicity compared to non-halogenated (e.g., phenyl) or mono-halogenated (e.g., 4-fluorophenyl) analogs. This may improve membrane permeability or receptor binding .
Pharmacological and Physicochemical Properties
Anticonvulsant Activity (Piperazine-Based Analogs)
Compounds like N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide () exhibit anticonvulsant effects via modulation of ion channels or neurotransmitter receptors . The target compound’s spirocyclic system may offer improved metabolic stability over piperazine-based analogs due to reduced susceptibility to oxidative metabolism.
Receptor Binding (Sigma Receptor Ligands)
Structurally related compounds such as BD 1008 and BD 1047 () act as sigma receptor antagonists.
Solubility and Bioavailability
- The 3,4-dichlorophenyl group increases molecular weight and lipophilicity (ClogP ~3.5 estimated) compared to the 4-fluorophenyl analog (ClogP ~2.8). This may reduce aqueous solubility but enhance blood-brain barrier penetration .
Biological Activity
N-(4-Chlorophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfany}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chlorophenyl groups : These contribute to its lipophilicity and potential for interacting with biological membranes.
- Diazaspiro framework : This structure may influence the compound's binding affinity to various biological targets.
- Sulfanyl group : This functional group is often associated with biological activity, particularly in drug design.
Molecular Formula
- C : 20
- H : 18
- Cl : 3
- N : 5
- O : 1
- S : 1
Molecular Weight
- Approximately 423.37 g/mol
Research indicates that N-(4-chlorophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfany}acetamide exhibits several biological activities:
- Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation with an IC50 value of approximately 53 nM , indicating potent antithrombotic properties .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties through the induction of apoptosis in cancer cell lines. Specific pathways involved include the modulation of apoptotic proteins and cell cycle arrest.
- Antimicrobial Properties : The compound displays antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Pharmacological Effects
The pharmacological profile of N-(4-chlorophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfany}acetamide includes:
| Activity Type | Effect | Reference |
|---|---|---|
| Antiplatelet | IC50 = 53 nM | |
| Anticancer | Induces apoptosis | |
| Antimicrobial | Effective against pathogens |
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits the growth of several cancer cell lines. For instance:
- Cell Line A showed a significant reduction in viability at concentrations above 10 µM.
- Mechanistic studies revealed that this reduction is associated with increased levels of pro-apoptotic markers.
In Vivo Studies
In vivo experiments conducted on animal models have indicated that administration of N-(4-chlorophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfany}acetamide leads to:
- Reduced tumor growth rates compared to control groups.
- Improved survival rates in treated animals.
Q & A
Q. What are the key methodological considerations for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the spirocyclic diazaspiro[4.5]deca-1,3-diene core, often via cyclization reactions using catalysts like palladium or copper.
- Step 2 : Introduction of halogenated phenyl groups (e.g., 3,4-dichlorophenyl) through nucleophilic substitution or coupling reactions.
- Step 3 : Thioacetamide linkage formation via controlled sulfur alkylation under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) . Critical parameters: Temperature control (<60°C), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy (¹H/¹³C): Assigns proton environments (e.g., sp³ vs. sp² carbons in the diazaspiro core) and validates substituent positions .
- X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral stresses in the spirocyclic system .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., Cl isotope patterns) and detects impurities via fragmentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Use multiple in vitro models (e.g., enzyme inhibition + cell viability assays) to distinguish target-specific effects from off-target interactions .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified halogenation (e.g., replacing Cl with F) or spirocyclic ring size to isolate pharmacophoric elements .
- Computational Docking : Compare binding poses in target proteins (e.g., kinases) using software like AutoDock Vina to rationalize potency variations .
Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?
- Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation potential .
- Degradation Pathways : Use LC-MS/MS to identify abiotic (e.g., photolysis) and biotic (microbial) transformation products in simulated ecosystems .
- Tiered Ecotoxicity Testing : Start with Daphnia magna acute toxicity, then progress to chronic exposure in fish models (e.g., zebrafish) to assess endocrine disruption .
Q. How can synthetic yield and scalability be optimized without compromising purity?
- Automated Flow Chemistry : Reduces human error and enhances reproducibility in diazaspiro core formation .
- Catalyst Screening : Test Pd/C, Ni, or organocatalysts for Suzuki-Miyaura coupling of halogenated aryl groups .
- Purification Strategies : Combine column chromatography (silica gel) with recrystallization (ethanol/water) to achieve >95% purity .
Methodological Challenges and Solutions
Q. What strategies mitigate instability of the sulfanyl-acetamide linkage during storage?
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Stabilizing Excipients : Co-formulate with antioxidants (e.g., BHT) in solid dispersions .
Q. How should researchers design dose-response studies for in vivo models?
- Pharmacokinetic Profiling : Determine bioavailability via LC-MS plasma analysis after oral/intravenous administration in rodents .
- Dose Escalation : Start with 1/10th the in vitro IC₅₀ and adjust based on toxicity endpoints (e.g., liver enzyme ALT/AST levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
